![molecular formula C14H19ClN2O4 B362380 N-[bis(2-Methoxyethyl)carbamoyl]-4-Chlorobenzamid CAS No. 692745-93-0](/img/structure/B362380.png)
N-[bis(2-Methoxyethyl)carbamoyl]-4-Chlorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, etc. For instance, “N-[Bis(2-methoxyethyl)carbamoyl]-L-homoserine” has a molecular weight of 278.302 Da, a density of 1.2±0.1 g/cm3, a boiling point of 548.4±50.0 °C at 760 mmHg, and a flash point of 285.5±30.1 °C .Wirkmechanismus
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits the activity of JAK/STAT signaling by binding to the ATP-binding site of JAK kinases. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAK kinases. As a result, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide blocks the transcription of genes that are involved in cell growth, survival, and immune function.
Biochemical and Physiological Effects
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits cell growth and induces apoptosis. In immune cells, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits the production of cytokines and chemokines, which are involved in inflammation and immune responses. In the nervous system, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has several advantages for lab experiments, including its potency and specificity for JAK kinases. However, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide also has some limitations, including its solubility and stability, which can affect its activity in vitro and in vivo. Additionally, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide may have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide. One area of research is the development of more potent and selective JAK kinase inhibitors, which can be used to study the role of JAK/STAT signaling in various disease states. Another area of research is the investigation of the neuroprotective effects of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide in human clinical trials. Finally, the use of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide in combination with other drugs or therapies may provide new opportunities for the treatment of cancer and other diseases.
Synthesemethoden
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with N,N-bis(2-hydroxyethyl)carbamide, followed by reaction with thionyl chloride and N,N-dimethylformamide. The resulting product is then reacted with 2-methoxyethylamine to form N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von N-[bis(2-Methoxyethyl)carbamoyl]-4-Chlorobenzamid durchgeführt, aber leider sind nur begrenzte Informationen über spezifische Anwendungen für diese Verbindung verfügbar. Es könnte sich um eine weniger untersuchte Verbindung handeln oder ihre Anwendungen sind möglicherweise nicht gut online dokumentiert.
Allerdings wurden verwandte Verbindungen mit ähnlichen Strukturen, wie z. B. Poly(N,N-bis(2-Methoxyethyl)acrylamid), hinsichtlich ihrer thermoresponsiven Eigenschaften und ihrer potenziellen Verwendung in der Polymersynthese untersucht . Diese Verbindungen können auf Temperaturänderungen reagieren, was sie für verschiedene Anwendungen in der Materialwissenschaft und biomedizinischen Forschung interessant macht.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-20-9-7-17(8-10-21-2)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQMTHVDUDCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


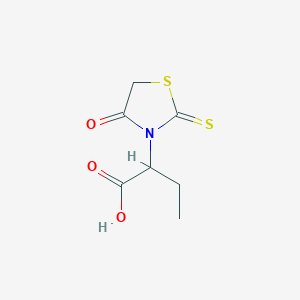
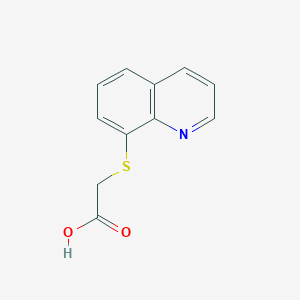
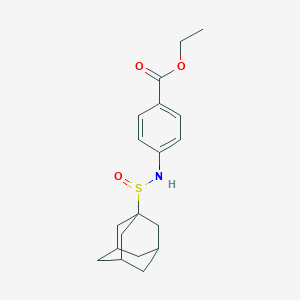
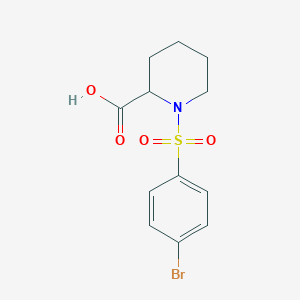
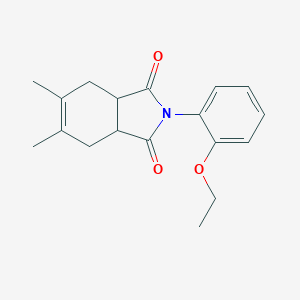
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)
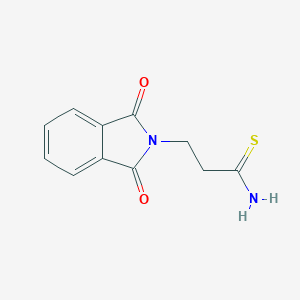
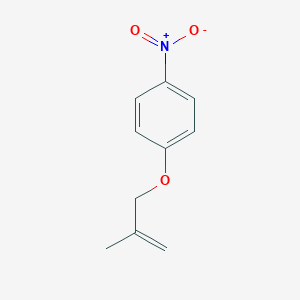

![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
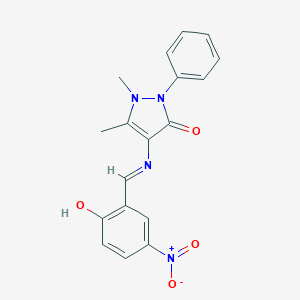
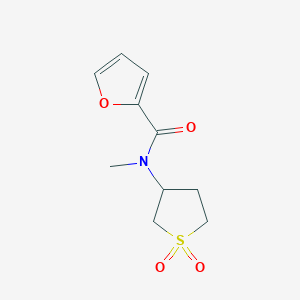
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)